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Compound of Interest

Compound Name: WWL154

Cat. No.: B1421345 Get Quote

Despite interest in its classification as a fatty acid amide hydrolase (FAAH) inhibitor, publicly

accessible scientific literature and databases contain a significant lack of in-depth technical

information on the compound WWL154. While it is identified as a serine hydrolase inhibitor and

an analog of the well-characterized monoacylglycerol lipase (MAGL) inhibitor JZL184, crucial

quantitative data on its inhibitory potency, selectivity, and mechanism of action are not readily

available.

WWL154 is structurally characterized by the presence of a p-nitrophenyl carbamate group.[1]

This reactive moiety is a common feature in a class of irreversible inhibitors that act by

covalently modifying the active site serine of hydrolase enzymes.[2] Its lineage as an analog of

JZL184 suggests its design may have been part of efforts to explore the structure-activity

relationships of carbamate-based inhibitors targeting endocannabinoid hydrolases.[3]

Commercial suppliers have marketed WWL154 as a "FAAH-4 inhibitor".[1][3] However, the

basis for this specific designation and what "FAAH-4" refers to is not clarified in any accessible

research publications. Without primary data, it is impossible to verify its potency and selectivity

for FAAH or any other serine hydrolase.

The Endocannabinoid System and FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system,

responsible for the degradation of the endogenous cannabinoid anandamide and other related

fatty acid amides.[4] Inhibition of FAAH leads to an increase in the levels of these signaling

lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and
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anti-inflammatory actions, without the psychotropic side effects associated with direct

cannabinoid receptor agonists.[5] This has made FAAH a significant target for drug discovery.

Mechanism of Carbamate Inhibition
Carbamate-based inhibitors, such as the well-studied URB597, typically function as irreversible

or slowly reversible inhibitors of serine hydrolases.[6] The carbamate carbonyl is attacked by

the nucleophilic serine residue in the enzyme's active site, leading to the formation of a stable,

carbamoylated enzyme that is no longer catalytically active.[2] The p-nitrophenyl group in

WWL154 is a good leaving group, which would facilitate this carbamoylation reaction.

Signaling Pathways and Experimental Workflows
The canonical signaling pathway involving FAAH is central to endocannabinoid homeostasis.

FAAH, an integral membrane protein, hydrolyzes anandamide that has been taken up into the

cell, thereby terminating its signaling at cannabinoid receptors (CB1 and CB2).[4] Inhibition of

FAAH by a compound like WWL154 would block this degradation step, leading to elevated

intracellular and, consequently, extracellular levels of anandamide, resulting in enhanced and

prolonged activation of cannabinoid receptors.
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FAAH Signaling Pathway and Inhibition by WWL154
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Workflow for Characterizing a Novel FAAH Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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